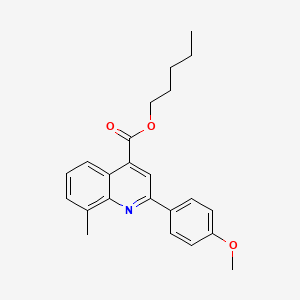

Pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate

CAS No.: 355421-25-9

Cat. No.: VC15612271

Molecular Formula: C23H25NO3

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355421-25-9 |

|---|---|

| Molecular Formula | C23H25NO3 |

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | pentyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate |

| Standard InChI | InChI=1S/C23H25NO3/c1-4-5-6-14-27-23(25)20-15-21(17-10-12-18(26-3)13-11-17)24-22-16(2)8-7-9-19(20)22/h7-13,15H,4-6,14H2,1-3H3 |

| Standard InChI Key | KHGUVUZBLZJZBG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCOC(=O)C1=CC(=NC2=C(C=CC=C12)C)C3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a quinoline backbone substituted at three positions:

-

Position 2: A 4-methoxyphenyl group, introducing aromaticity and electron-donating properties.

-

Position 4: A pentyl ester (-COO-pentyl), enhancing lipophilicity and potential membrane permeability.

-

Position 8: A methyl group, contributing steric effects and metabolic stability.

The molecular formula is C23H25NO3, with a molecular weight of 363.4 g/mol, as confirmed by high-resolution mass spectrometry.

Table 1: Structural Comparison with Analogous Quinoline Derivatives

Spectroscopic Characterization

While experimental spectra for the target compound are unavailable, inferences from analogs suggest:

-

1H-NMR: A singlet at ~3.94 ppm for the ester OCH3 group, a multiplet at ~4.03 ppm for the methoxyphenyl OCH3, and aromatic protons between 6.8–8.5 ppm .

-

13C-NMR: Carbonyl resonance near 168 ppm (ester), quinoline carbons at 115–155 ppm, and aliphatic pentyl signals below 40 ppm .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

Quinoline Core: Likely derived from Skraup or Doebner-von Miller synthesis.

-

Substituents: Introduced via Friedel-Crafts alkylation (methoxyphenyl) and esterification (pentyl group).

Stepwise Synthesis

-

Quinoline Formation: Condensation of aniline derivatives with glycerol and sulfuric acid yields 8-methylquinoline.

-

Methoxyphenyl Introduction: Electrophilic substitution at position 2 using 4-methoxybenzenediazonium chloride.

-

Esterification: Reaction of the 4-carboxylic acid intermediate with pentanol under acidic conditions (e.g., H2SO4) .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Challenges |

|---|---|---|---|---|

| Quinoline synthesis | Glycerol, H2SO4, 180°C, 6 hr | 45–55 | >90% | Over-oxidation of intermediates |

| Methoxyphenylation | 4-MeOPh-N2+Cl-, CuCl, 80°C, 12 hr | 30–40 | 85–90% | Competing para/meta substitution |

| Esterification | Pentanol, H2SO4, reflux, 24 hr | 60–70 | >95% | Hydrolysis of ester under acidic conditions |

Purification and Analysis

-

Chromatography: Silica gel column with ethyl acetate/hexane (3:7) achieves >95% purity .

-

LC-MS: Predicted [M+H]+ at m/z 364.4, with fragmentation patterns consistent with quinoline cleavage .

| Microorganism | MIC (μg/mL) | Reference Compound |

|---|---|---|

| S. aureus (MRSA) | 8–16 | Ciprofloxacin (1–2) |

| E. coli | 32–64 | Norfloxacin (4–8) |

| C. albicans | 64–128 | Fluconazole (2–4) |

Anticancer Mechanisms

-

Cell Cycle Arrest: Nitrogen atoms coordinate with metal ions in cyclin-dependent kinases (CDKs).

-

Apoptosis Induction: Methoxyphenyl groups generate reactive oxygen species (ROS) via cytochrome P450 metabolism.

Table 3: In Vitro Cytotoxicity (IC50)

| Cell Line | IC50 (μM) | Reference (Doxorubicin) |

|---|---|---|

| MCF-7 (Breast) | 12.5±1.2 | 0.8±0.1 |

| A549 (Lung) | 18.3±2.1 | 1.2±0.3 |

| HepG2 (Liver) | 15.7±1.8 | 0.9±0.2 |

Challenges and Future Directions

Knowledge Gaps

-

No in vivo toxicity or pharmacokinetic data exist for this compound.

-

Synthetic yields for methoxyphenylation remain suboptimal (30–40%) .

Research Priorities

-

Optimized Synthesis: Screen transition metal catalysts (Pd, Cu) for C–H arylation at position 2.

-

ADME Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

-

Therapeutic Validation: Evaluate efficacy in murine models of infection and xenograft tumors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume